Cas no 41679-33-8 ((4E, 8Z)-Sphingadienine-C18)
(4E, 8Z)-Sphingadienine-C18 structure
Product Name:(4E, 8Z)-Sphingadienine-C18
Numero CAS:41679-33-8
MF:C18H35NO2
MW:297.476005792618
CID:2025869
PubChem ID:11993697
Update Time:2025-04-24
(4E, 8Z)-Sphingadienine-C18 Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4E,8Z)-2-amino-1,3-dihydroxy-4,8-octadecadiene
- d18:2(t4,c8)
- trans-4,cis-8-sphingadienine
- (4E, 8Z)-Sphingadienine-C18
- LMSP01080011
- sphinga-4E,8Z-dienine
- 4E,8Z-Sphingadiene, (2S,3R,4E,8Z)-2-aminooctadec-4,8-diene-1,3-diol, powder
- (4E,8Z,d18:2) sphingosine
- 41679-33-8
- (4E,8Z)-Sphingadienine-C18
- SCHEMBL23521235
- (E,Z)-D-erythro-2-Amino-4,8-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,8-octadecadiene-1,3-diol;
- (2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol
- CHEBI:196237
-
- Inchi: 1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1
- Chiave InChI: RTQVJTLVVBJRJG-NZDSQIAKSA-N
- Sorrisi: O[C@H](/C=C/CC/C=C\CCCCCCCCC)[C@H](CO)N
Proprietà calcolate
- Massa esatta: 297.266779359Da
- Massa monoisotopica: 297.266779359Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 14
- Complessità: 264
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 66.5Ų
(4E, 8Z)-Sphingadienine-C18 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | S680650-1mg |
(4E, 8Z)-Sphingadienine-C18 |
41679-33-8 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | S680650-10mg |
(4E, 8Z)-Sphingadienine-C18 |
41679-33-8 | 10mg |
$1642.00 | 2023-05-17 | ||
| TRC | S680650-100mg |
(4E, 8Z)-Sphingadienine-C18 |
41679-33-8 | 100mg |
$ 23000.00 | 2023-09-06 |
(4E, 8Z)-Sphingadienine-C18 Letteratura correlata
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
41679-33-8 ((4E, 8Z)-Sphingadienine-C18) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso